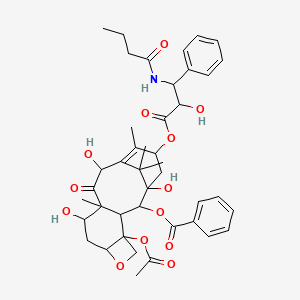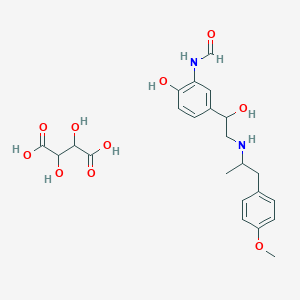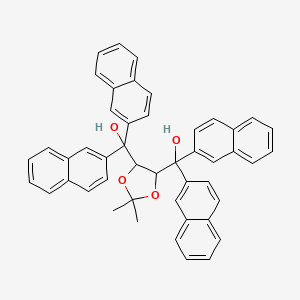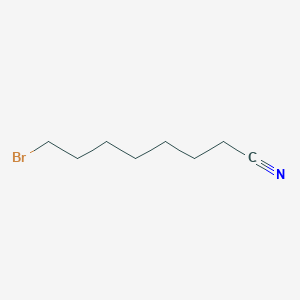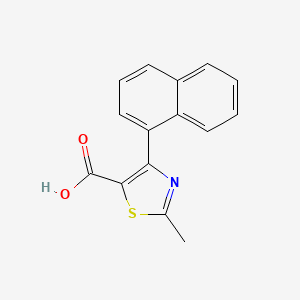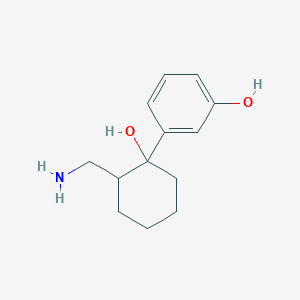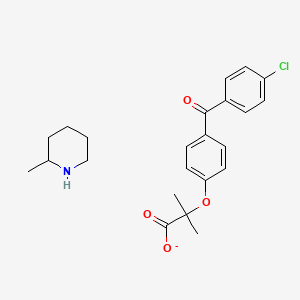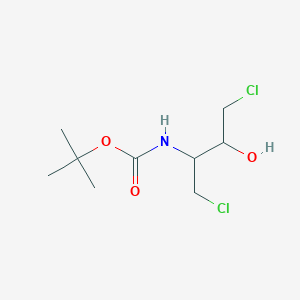
tert-butyl N-(1,4-dichloro-3-hydroxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane is a chemical compound with the molecular formula C9H17Cl2NO3 and a molecular weight of 258.14 . This compound is primarily used in proteomics research . It is a chiral reagent, meaning it has specific stereochemistry that can be crucial in various chemical reactions and applications .
Preparation Methods
The preparation of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane involves several synthetic routes and reaction conditions. Typically, it is synthesized through a series of chemical reactions that include the protection of amino groups, chlorination, and hydroxylation . The industrial production methods often involve the use of solvents like chloroform, dichloromethane, and ethyl acetate . The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with certain enzymes and proteins, influencing their activity and function . This selective interaction is crucial in its applications in proteomics and drug development .
Comparison with Similar Compounds
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane can be compared with other similar compounds, such as:
2R-(t-Boc)amino-1,4-dichloro-3R-hydroxybutane: This compound has a different stereochemistry at the hydroxyl group, which can lead to different reactivity and applications.
2R-(t-Boc)amino-1,4-dichloro-3S-methoxybutane: This compound has a methoxy group instead of a hydroxyl group, which can affect its chemical properties and reactivity.
The uniqueness of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane lies in its specific stereochemistry and functional groups, which make it suitable for a wide range of applications in scientific research .
Properties
IUPAC Name |
tert-butyl N-(1,4-dichloro-3-hydroxybutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl2NO3/c1-9(2,3)15-8(14)12-6(4-10)7(13)5-11/h6-7,13H,4-5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTWDRAREHUMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

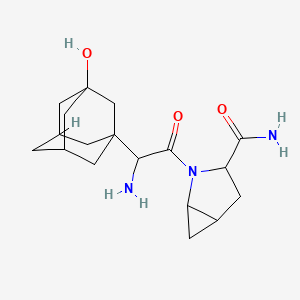
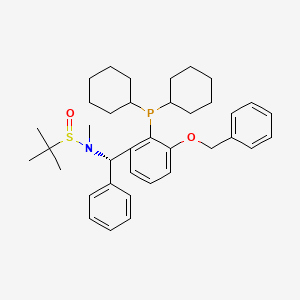
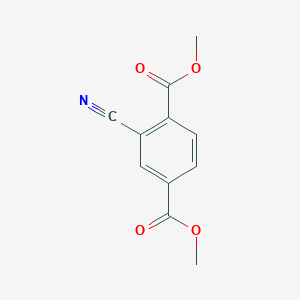
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B15124784.png)
![(R)-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene](/img/structure/B15124796.png)
